![molecular formula C14H13N5O3S B11008127 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11008127.png)
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the reaction of hydrazonoyl halides with appropriate reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound exhibits promising antimicrobial activity. Thiadiazole derivatives, including this compound, have shown effectiveness against a range of bacterial strains. Research indicates that compounds with similar structures can outperform traditional antibiotics like ampicillin and streptomycin by significant margins (10–50 times) in inhibiting bacterial growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been investigated for its anticancer properties. Studies have demonstrated that thiadiazole derivatives can inhibit various cancer cell lines, suggesting a potential role in cancer therapeutics. The compound's ability to interact with specific molecular targets may lead to the inhibition of enzymes or receptors involved in critical biological pathways related to cell proliferation and survival .
Materials Science
The unique structural characteristics of this compound make it a candidate for developing new materials with specific electronic or optical properties. The incorporation of thiadiazole and quinazolinone moieties may enhance the material's properties for applications in sensors or electronic devices .
Biological Studies
Research into the biological interactions of this compound is ongoing. Its structural features suggest that it may bind to and inhibit the activity of certain kinases or other proteins crucial for cellular functions. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential .
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain kinases or other proteins essential for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 2-[(methylthio)carbonthioyl]hydrazones
- 1,3,4-thiadiazole derivatives
Uniqueness
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide stands out due to its unique combination of a thiadiazole ring and a quinazolinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound featuring both a thiadiazole and a quinazolinone moiety. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O4S, with a molecular weight of approximately 362.4 g/mol. The structure includes a thiadiazole ring known for its biological activity and a quinazolinone component that enhances its pharmacological potential.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazole exhibit potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The introduction of halogen substituents has been linked to increased antibacterial efficacy .
Anticancer Activity
The quinazolinone derivatives are recognized for their anticancer properties. Research indicates that compounds similar to this compound can inhibit key cellular pathways involved in cancer progression. For example, quinazoline derivatives have shown inhibitory effects on kinases such as Aurora kinase and platelet-derived growth factor receptor (PDGF), leading to reduced cell proliferation in various cancer cell lines .
Anti-inflammatory Effects
Compounds with the thiadiazole moiety have also been studied for their anti-inflammatory activities. Certain derivatives have been reported to inhibit the production of pro-inflammatory cytokines like TNF-alpha in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of thiadiazole derivatives. Specifically, compounds similar to this compound have been tested in animal models for their ability to reduce seizure activity .
Case Studies and Research Findings
The biological activities of this compound can be attributed to its interaction with various molecular targets. The thiadiazole ring may inhibit specific enzymes involved in cellular signaling pathways while the quinazolinone structure can disrupt cancer cell proliferation through kinase inhibition.
Properties
Molecular Formula |
C14H13N5O3S |
---|---|
Molecular Weight |
331.35 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C14H13N5O3S/c1-22-7-12-17-18-14(23-12)16-11(20)6-19-8-15-10-5-3-2-4-9(10)13(19)21/h2-5,8H,6-7H2,1H3,(H,16,18,20) |
InChI Key |
HJSIFDQMTXQNQC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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